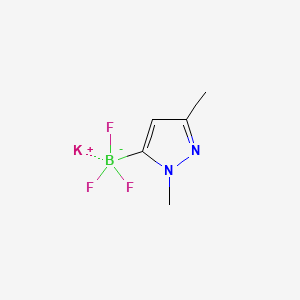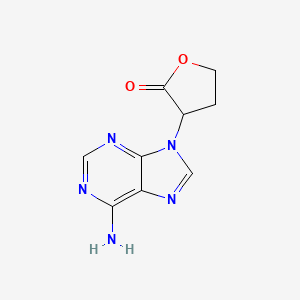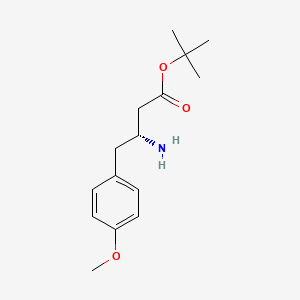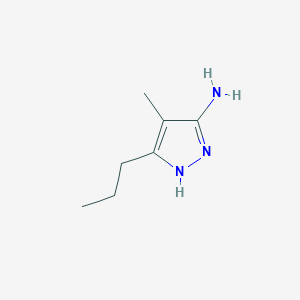![molecular formula C6H13Cl2N3 B13477882 dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13477882.png)
dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride typically involves the condensation of pyrazole derivatives with appropriate amines. One common method includes the reaction of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with primary amines under reflux conditions in acetonitrile . Another approach involves the cyclocondensation of hydrazine with carbonyl compounds, followed by further functionalization .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as hydrogen gas, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various alkyl or aryl groups into the pyrazole ring .
Aplicaciones Científicas De Investigación
Dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex pyrazole derivatives.
Biology: The compound has potential biological activities, including antileishmanial and antimalarial effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit enzymes like protein kinases, which play crucial roles in cell signaling pathways . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
- (1,5-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride
- (1,3-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride hydrate
- N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine
Uniqueness
Dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to other similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications .
Propiedades
Fórmula molecular |
C6H13Cl2N3 |
|---|---|
Peso molecular |
198.09 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-(1H-pyrazol-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H11N3.2ClH/c1-9(2)5-6-3-7-8-4-6;;/h3-4H,5H2,1-2H3,(H,7,8);2*1H |
Clave InChI |
HAGOSUXEJOTULG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CNN=C1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13477821.png)

![5-(2-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13477829.png)
![2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}aceticacidhydrochloride](/img/structure/B13477833.png)

![8-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]octanamide](/img/structure/B13477857.png)


![3-{[(4-Chloro-2-fluorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B13477874.png)
